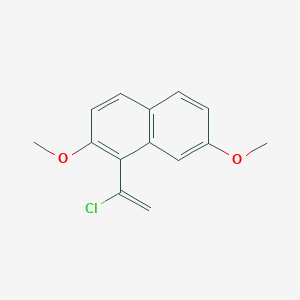

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

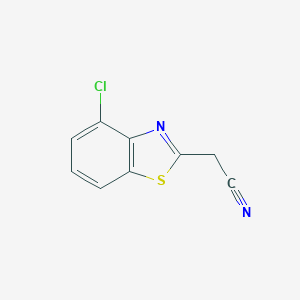

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene, also known as DMCM, is a chemical compound that has been extensively studied for its potential as an anxiolytic agent. DMCM belongs to the class of compounds known as naphthalenes, which are aromatic hydrocarbons commonly found in coal tar and crude oil. In

Mechanism Of Action

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene acts as an antagonist of the benzodiazepine receptor, which is a type of GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. Activation of the receptor leads to an influx of chloride ions into the neuron, which hyperpolarizes the cell and reduces its excitability. Benzodiazepine drugs enhance the activity of the receptor, leading to increased inhibition of the neuron. 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene blocks the effects of benzodiazepine drugs, leading to decreased inhibition of the neuron.

Biochemical And Physiological Effects

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has been shown to have anxiolytic effects in animal models, and has been used to study the mechanisms of anxiety in the brain. The compound has also been shown to have anticonvulsant effects, and has been used to study the mechanisms of epilepsy. 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has been shown to have a high affinity for the benzodiazepine receptor, and has been used to study the structure and function of the receptor. The compound has also been used to study the effects of other GABA-A receptor modulators, such as barbiturates and ethanol.

Advantages And Limitations For Lab Experiments

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has several advantages for use in lab experiments. It has a high affinity for the benzodiazepine receptor, and can be used to study the structure and function of the receptor. The compound is also relatively stable and can be synthesized with high yields and purity. However, 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has several limitations for use in lab experiments. It is highly toxic and can cause respiratory depression and convulsions at high doses. The compound also has a short half-life, which can make it difficult to study its effects over time.

Future Directions

There are several future directions for research on 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene. One area of interest is the development of new anxiolytic drugs that target the benzodiazepine receptor. 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has been used to study the structure and function of the receptor, and this information could be used to develop new drugs with improved efficacy and safety profiles. Another area of interest is the development of new methods for synthesizing 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene and related compounds. Improved synthesis methods could lead to higher yields and purity, and could enable the production of new analogs with improved pharmacological properties. Finally, 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene could be used to study the mechanisms of other neurological disorders, such as epilepsy and depression. By studying the effects of 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene on these disorders, researchers could gain new insights into the underlying mechanisms and potentially develop new treatments.

Synthesis Methods

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene can be synthesized using a variety of methods, including the reaction of 1,4-dimethoxynaphthalene with thionyl chloride, followed by reaction with vinyl magnesium bromide. Another method involves the reaction of 1,4-dimethoxynaphthalene with 1,1,2-trichloroethane in the presence of sodium amide. These methods have been used to produce 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene with high yields and purity.

Scientific Research Applications

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has been extensively studied for its potential as an anxiolytic agent. It has been shown to have anxiolytic effects in animal models, and has been used to study the mechanisms of anxiety in the brain. 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has also been used to study the effects of benzodiazepine receptor antagonists, and has been shown to be a potent antagonist of these receptors. The compound has also been used in studies of the GABA-A receptor, which is the target of many anxiolytic drugs.

properties

CAS RN |

129178-58-1 |

|---|---|

Product Name |

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene |

Molecular Formula |

C14H13ClO2 |

Molecular Weight |

248.7 g/mol |

IUPAC Name |

1-(1-chloroethenyl)-2,7-dimethoxynaphthalene |

InChI |

InChI=1S/C14H13ClO2/c1-9(15)14-12-8-11(16-2)6-4-10(12)5-7-13(14)17-3/h4-8H,1H2,2-3H3 |

InChI Key |

NQCVNEINEHFHGF-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C=CC(=C2C(=C)Cl)OC |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2C(=C)Cl)OC |

Other CAS RN |

129178-58-1 |

synonyms |

1-(1-chlorovinyl)-2,7-dimethoxynaphthalene CVDMN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

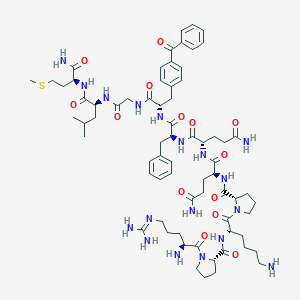

![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)

![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)

![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)